Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction is carried out under reflux conditions in ethanol, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate
- Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
- Methyl 2-(3-iodophenyl)pyrimidine-5-carboxylate
Uniqueness
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFSDNKMKTUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857287 | |
Record name | Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-68-1 | |
Record name | Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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